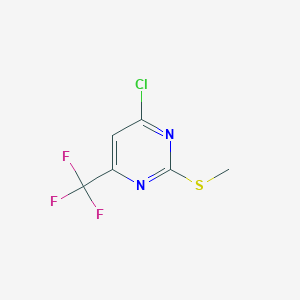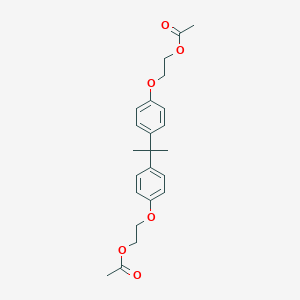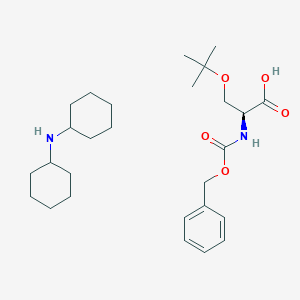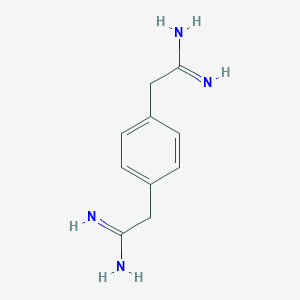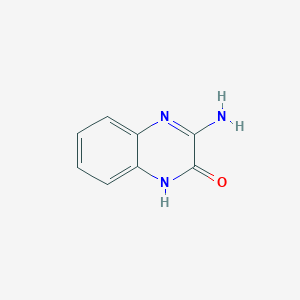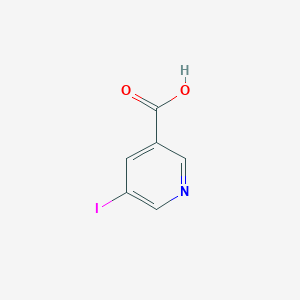
5-Iodonicotinic acid
概要
説明
5-Iodonicotinic acid is a chemical compound with the molecular formula C6H4INO2 . It is used for R&D purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 5-Iodonicotinic acid or similar compounds often involves complex chemical reactions. For instance, 2-Bromo-5-iodonicotinic acid was synthesized by treating 2,5-dibromo-3-picoline with i-propylmagnesium chloride in the presence of I2 in tetrahydrofuran (THF) at room temperature for 24 hours, followed by oxidation using KMnO4 in water for 48 hours .Molecular Structure Analysis
The molecular structure of 5-Iodonicotinic acid is represented by the InChI code1S/C6H4INO2/c7-5-1-4 (6 (9)10)2-8-3-5/h1-3H, (H,9,10) . Physical And Chemical Properties Analysis
5-Iodonicotinic acid has a molecular weight of 249.01 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 248.92868 g/mol .科学的研究の応用
Chemical Synthesis
5-Iodonicotinic acid can be used in various chemical synthesis processes . Its iodine atom can act as a good leaving group, making it a useful compound in the synthesis of a wide range of organic compounds .
Material Science
In the field of material science, 5-Iodonicotinic acid can be used in the development of new materials . Its unique chemical structure can contribute to the properties of the materials .
Chromatography
5-Iodonicotinic acid can be used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a standard or a tracer due to its distinctive properties .
Pharmaceutical Applications
Nicotinic acid derivatives, including 5-Iodonicotinic acid, have shown high efficacy in treating many diseases . For example, some derivatives have proven effective against Alzheimer’s disease .
Anti-Inflammatory and Analgesic Efficacy
2-substituted aryl derived from nicotinic acid, including 5-Iodonicotinic acid, have shown anti-inflammatory and analgesic efficacy . This makes it a potential candidate for the development of new drugs in this class .
Cardiovascular Disease Treatment
Nicotinic acid, from which 5-Iodonicotinic acid is derived, has been used to reduce high levels of fats in the blood . Although nicotinic acid has some side effects, its derivatives, including 5-Iodonicotinic acid, might offer similar benefits with fewer side effects .
Safety and Hazards
作用機序
Target of Action
5-Iodonicotinic acid is an organic compound that is structurally similar to nicotinic acid . The primary targets of 5-Iodonicotinic acid are likely to be the nicotinic acetylcholine receptors in the brain. These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The mode of action of 5-Iodonicotinic acid involves its binding to the nicotinic acetylcholine receptors. This binding is highly specific and competitive with other nicotinic cholinergic compounds. The interaction of 5-Iodonicotinic acid with these receptors can lead to changes in the transmission of signals in the nervous system.
Biochemical Pathways
The biochemical pathways affected by 5-Iodonicotinic acid are likely to be similar to those of nicotinic acid. Nicotinic acid exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium . It also affects plasma levels of cholesterol, free fatty acids, and triglycerides .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is soluble in water and alcohol This suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of 5-Iodonicotinic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability Furthermore, the compound’s action may be affected by the physiological environment in which it is present, including factors such as pH and the presence of other molecules
特性
IUPAC Name |
5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHREFMESXXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165393 | |
| Record name | 5-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodonicotinic acid | |
CAS RN |
15366-65-1 | |
| Record name | 5-Iodonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 5-Iodonicotinic acid relevant in radiolabeling internalizing monoclonal antibodies?
A1: 5-Iodonicotinic acid (INA) is a major catabolite of the radiolabeling agent N-succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC). When SIPC is conjugated to a mAb and internalized by a cell, it undergoes intracellular processing. [, ] The positive charge of INA at lysosomal pH leads to its trapping within lysosomes, resulting in higher intracellular retention of radioactivity compared to other labeling methods. [, ] This enhanced retention is particularly beneficial for internalizing mAbs targeting receptors like EGFRvIII, improving their potential for imaging and radioimmunotherapy. [, ]
Q2: How does the charge of 5-Iodonicotinic acid influence its intracellular retention?
A2: 5-Iodonicotinic acid (INA), particularly when conjugated to lysine (INA-lysine), exhibits a positive charge at the acidic pH found within lysosomes. [] Lysosomes, being acidic organelles, tend to trap positively charged molecules. [] This trapping mechanism is responsible for the significantly higher intracellular retention of INA and its conjugates compared to catabolites from mAbs labeled with other methods like Iodogen or N-succinimidyl 3-iodobenzoate. [] This enhanced retention translates to a higher concentration of radioactivity within the target cells, potentially leading to improved efficacy of imaging and therapeutic applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





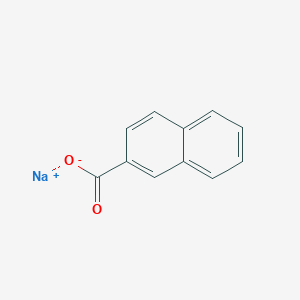
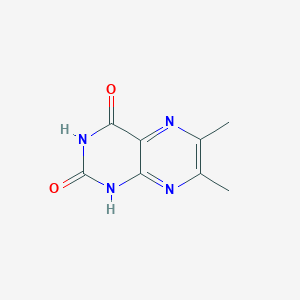

![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
